(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid
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Overview
Description
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold, in particular, has garnered significant attention due to its potential therapeutic applications against various pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing the tetrahydroisoquinoline core. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core to its corresponding isoquinoline derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydroisoquinoline core.
Substitution: Substitution reactions can introduce different substituents onto the aromatic ring or the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline scaffold .
Scientific Research Applications
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, which may contribute to its neuroprotective effects. Additionally, it may inhibit the growth of pathogens by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the acetic acid moiety.
Isoquinoline: The fully aromatic version of the tetrahydroisoquinoline scaffold.
3,4-Dihydroisoquinoline: An intermediate compound between tetrahydroisoquinoline and isoquinoline.
Uniqueness
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYIBCOJRFOBDJ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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